Cas no 54649-02-4 (4-(4-methoxyphenyl)-3-[(2-methyl-1h-indol-3-yl)methyl]-1h-1,2,4-triazole-5-thione)

4-(4-methoxyphenyl)-3-[(2-methyl-1h-indol-3-yl)methyl]-1h-1,2,4-triazole-5-thione structure
54649-02-4 structure
Product Name:4-(4-methoxyphenyl)-3-[(2-methyl-1h-indol-3-yl)methyl]-1h-1,2,4-triazole-5-thione
Numero CAS:54649-02-4
MF:C19H18N4OS
MW:350.437422275543
CID:1590324
PubChem ID:3041669
Update Time:2025-04-21

4-(4-methoxyphenyl)-3-[(2-methyl-1h-indol-3-yl)methyl]-1h-1,2,4-triazole-5-thione Proprietà chimiche e fisiche

Nomi e identificatori

    • 4-(4-methoxyphenyl)-3-[(2-methyl-1h-indol-3-yl)methyl]-1h-1,2,4-triazole-5-thione
    • BRN 5623306
    • CTK5A2070
    • 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(4-methoxyphenyl)-5-((2-methyl-1H-indol-3-yl)methyl)-
    • AC1MIBOU
    • 3-mercapto-4-p-anisyl-5-&lt
    • 3-(2-methylindolyl)methyl&gt
    • -1,2,4-triazole
    • AG-F-90331
    • 3-mercapto-4-p-anisyl-5-[3-(2-methylindolyl)methyl]-1,2,4-triazole
    • LS-156225
    • 2,4-Dihydro-4-(4-methoxyphenyl)-5-((2-methyl-1H-indol-3-yl)methyl)-3H-1,2,4-triazole-3-thione
    • BRN 5623306; CTK5A2070; 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4-(4-methoxyphenyl)-5-((2-methyl-1H-indol-3-yl)methyl)-; AC1MIBOU; 3-mercapto-4-p-anisyl-5-< 3-(2-methylindolyl)methyl> -1,2,4-triazole; AG-F-90331; 3-mercapto-4-p-anisyl-5-[3-(2-methylindolyl)methyl]-1,2,4-triazole; LS-156225; 2,4-Dihydro-4-(4-methoxyphenyl)-5-((2-methyl-1H-indol-3-yl)methyl)-3H-1,2,4-triazole-3-thione;
    • DTXSID20203096
    • 54649-02-4
    • Inchi: 1S/C19H18N4OS/c1-12-16(15-5-3-4-6-17(15)20-12)11-18-21-22-19(25)23(18)13-7-9-14(24-2)10-8-13/h3-10,20H,11H2,1-2H3,(H,22,25)
    • Chiave InChI: DHDXMCCDFWQKGM-UHFFFAOYSA-N
    • Sorrisi: S=C1NN=C(CC2=C(C)NC3C=CC=CC2=3)N1C1C=CC(=CC=1)OC

Proprietà calcolate

  • Massa esatta: 350.12034
  • Massa monoisotopica: 350.12
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 25
  • Conta legami ruotabili: 4
  • Complessità: 532
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.6
  • Superficie polare topologica: 84.7Ų

Proprietà sperimentali

  • Densità: 1.33
  • Punto di ebollizione: 556.7°C at 760 mmHg
  • Punto di infiammabilità: 290.5°C
  • Indice di rifrazione: 1.698
  • PSA: 52.65
Fornitori consigliati
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hubei Cuiyuan Biotechnology Co.,Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso